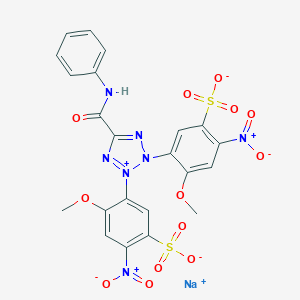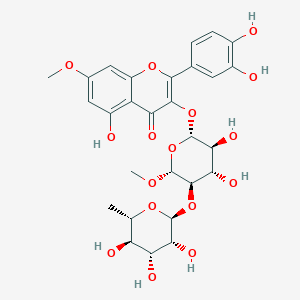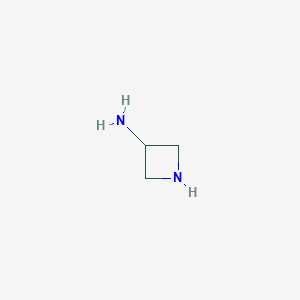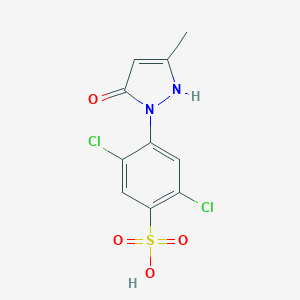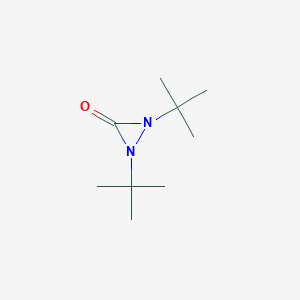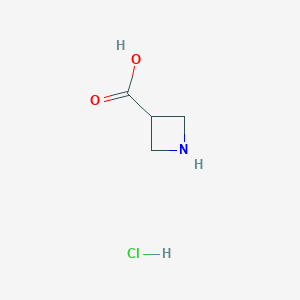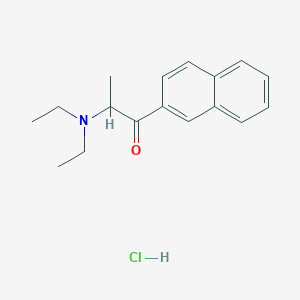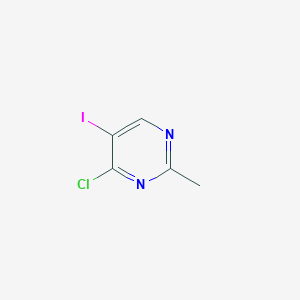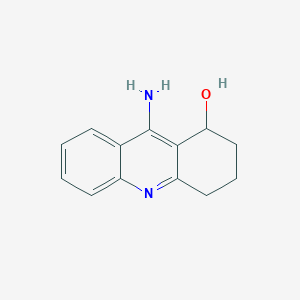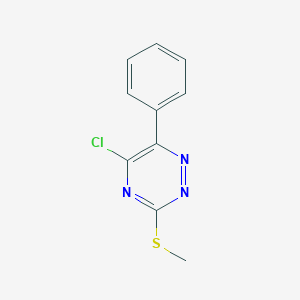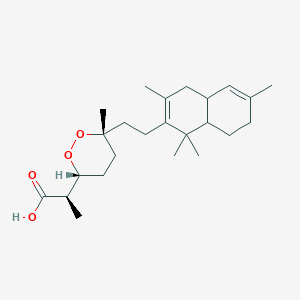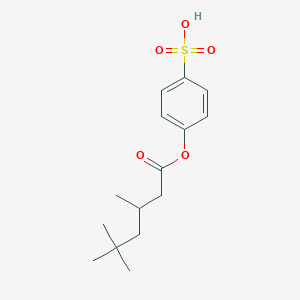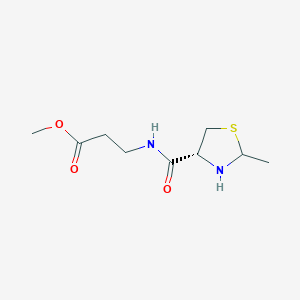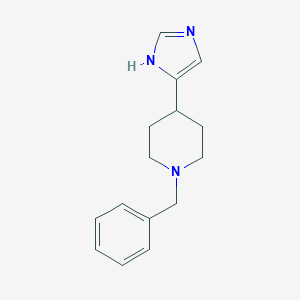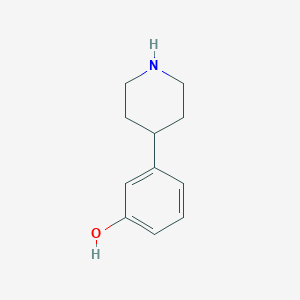
4-(3-Hydroxyphenyl)piperidine
描述
Synthesis Analysis
The synthesis of 4-(3-Hydroxyphenyl)piperidine derivatives has been explored through various methodologies, including one-pot reactions and multicomponent processes. One notable approach involves the one-pot, three-component reaction of salicylaldehyde, diethyl malonate, and piperidine, leading to compounds with significant hydrogen bonding and C-H…π interactions (Khan et al., 2013). Such methods underscore the versatility and complexity of synthesizing this compound, highlighting the importance of specific interactions in its formation.
Molecular Structure Analysis
The molecular and crystal structure of related derivatives has been a focal point of study, revealing insights into their stabilization mechanisms via hydrogen bonding and C-H...π interactions. The molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, a related compound, has been detailed, showing how molecules form H-bonded dimers within the crystal lattice, offering a deeper understanding of the structural intricacies of these compounds (Khan et al., 2013).
Chemical Reactions and Properties
Research has delved into the chemical reactions involving 4-(3-Hydroxyphenyl)piperidine, examining its role in the formation of complex molecular structures. For example, the tandem Aza[4+2]/Allylboration reaction has been utilized for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives, demonstrating the compound's flexibility in synthetic organic chemistry (Tailor and Hall, 2000).
Physical Properties Analysis
The physical properties of 4-(3-Hydroxyphenyl)piperidine derivatives have been characterized through various spectroscopic and crystallographic techniques. Studies on compounds like 4-carboxypiperidinium chloride have detailed their orthorhombic crystal structures and interactions, such as hydrogen bonds, which play a crucial role in their stability and reactivity (Szafran et al., 2007).
Chemical Properties Analysis
The chemical properties of 4-(3-Hydroxyphenyl)piperidine and its derivatives encompass a range of interactions and reactivities. Notably, the elucidation of bioactive conformations in derivatives highlights the significance of molecular orientation and substitution patterns on their biological activities, offering insights into their chemical diversity and potential applications (Le Bourdonnec et al., 2006).
属性
IUPAC Name |
3-piperidin-4-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-3,8-9,12-13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINLIMGQGJZNRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442024 | |
| Record name | 4-(3-Hydroxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxyphenyl)piperidine | |
CAS RN |
110878-71-2 | |
| Record name | 4-(3-Hydroxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Hydroxyphenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

